(5-pyridin-3-yloxyfuran-2-yl)methanol
Overview
Description
(5-pyridin-3-yloxyfuran-2-yl)methanol: is an organic compound that features both pyridine and furan rings connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-pyridin-3-yloxyfuran-2-yl)methanol typically involves the reaction of 3-hydroxypyridine with 2-furylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage between the pyridine and furan rings.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-pyridin-3-yloxyfuran-2-yl)methanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or furan rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products:
Oxidation: Formation of pyridine-3-carboxylic acid and 2-furancarboxylic acid.
Reduction: Formation of [5-(Pyrid-3-yloxy)-2-furyl]methane.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine:
Drug Development: Its unique structure can be modified to develop potential therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5-pyridin-3-yloxyfuran-2-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
[5-(Pyrid-3-yloxy)-2-furyl]methane: Similar structure but lacks the hydroxyl group.
[5-(Pyrid-3-yloxy)-2-furyl]carboxylic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness:
Hydroxyl Group: The presence of the hydroxyl group in (5-pyridin-3-yloxyfuran-2-yl)methanol provides unique reactivity and interaction potential compared to its analogs.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
(5-pyridin-3-yloxyfuran-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-7-9-3-4-10(14-9)13-8-2-1-5-11-6-8/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBRKTCCWUSAOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428209 | |
Record name | [5-(Pyrid-3-yloxy)-2-furyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-15-2 | |
Record name | [5-(Pyrid-3-yloxy)-2-furyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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